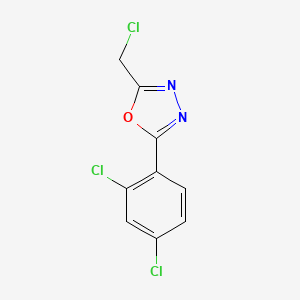2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
CAS No.: 183368-35-6
Cat. No.: VC5969467
Molecular Formula: C9H5Cl3N2O
Molecular Weight: 263.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 183368-35-6 |
|---|---|
| Molecular Formula | C9H5Cl3N2O |
| Molecular Weight | 263.5 |
| IUPAC Name | 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C9H5Cl3N2O/c10-4-8-13-14-9(15-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2 |
| Standard InChI Key | PRFJGLYRTYUAFU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)CCl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole, reflecting its substitution pattern on the oxadiazole ring. The molecular formula indicates the presence of nine carbon atoms, five hydrogen atoms, three chlorine atoms, two nitrogen atoms, and one oxygen atom . The chlorine substituents at the 2- and 4-positions of the phenyl ring and the chloromethyl group at position 2 of the oxadiazole core contribute to its distinct electronic and steric profile.
Structural Depiction and Stereoelectronic Properties
The compound’s 2D structure features a 1,3,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) linked to a 2,4-dichlorophenyl group at position 5 and a chloromethyl group at position 2 . The 3D conformational analysis reveals a planar oxadiazole ring with dihedral angles influenced by the electron-withdrawing chlorine atoms, which enhance stability and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 263.5 g/mol |
| Molecular Formula | |
| SMILES Notation | C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)CCl |
| InChIKey | PRFJGLYRTYUAFU-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
General Synthetic Strategies for 1,3,4-Oxadiazoles
While no explicit synthesis protocol for 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is documented in the provided sources, analogous compounds are typically synthesized via cyclization of acylhydrazides or through microwave-assisted reactions. For example, Natero et al. demonstrated that 2-(chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole can be synthesized in 66% yield using microwave irradiation at 160°C for 5 minutes . This method likely applies to the target compound, substituting 2,4-dichlorophenyl precursors.
Key Reaction Steps
-
Precursor Preparation: Acylhydrazides derived from 2,4-dichlorobenzoic acid may serve as starting materials.
-
Cyclization: Treatment with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) facilitates cyclodehydration to form the oxadiazole ring .
-
Chloromethylation: Introduction of the chloromethyl group via alkylation with chloromethylating agents (e.g., chloromethyl methyl ether).
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hydrophobic dichlorophenyl group and polar oxadiazole ring. It is expected to exhibit limited solubility in aqueous media but moderate solubility in organic solvents like dichloromethane or dimethyl sulfoxide (DMSO). Stability studies suggest that the chloromethyl group may render the compound susceptible to nucleophilic substitution under basic conditions .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands near 1610 cm⁻¹ (C=N stretch) and 750 cm⁻¹ (C-Cl stretch).
-
NMR Spectroscopy:
| Compound | Activity (IC₅₀) | Target |
|---|---|---|
| 5-(3-Chlorophenyl) analog | 23.07 µM (DPPH assay) | COX-2 enzyme |
| 2,4-Dichlorophenyl analog | 0.0380 µM (anticancer) | Thymidylate synthase |
Industrial and Research Applications
Pharmaceutical Development
The compound’s scaffold is a candidate for structure-activity relationship (SAR) studies aimed at optimizing bioactivity. Modifications at the chloromethyl or dichlorophenyl positions could yield derivatives with enhanced pharmacokinetic profiles .
Material Science
Oxadiazoles are explored as ligands in coordination polymers due to their rigid, planar structure. The chlorine substituents may facilitate halogen bonding in crystalline materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume